(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one
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Overview
Description
(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one is an organic compound characterized by the presence of a chlorophenyl group, an imino group, and a diphenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one typically involves the reaction of 4-chloroaniline with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one
- (2Z)-2-[(4-Methylphenyl)imino]-1,2-diphenylethan-1-one
- (2Z)-2-[(4-Nitrophenyl)imino]-1,2-diphenylethan-1-one
Uniqueness
(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
50702-44-8 |
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Molecular Formula |
C20H14ClNO |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-1,2-diphenylethanone |
InChI |
InChI=1S/C20H14ClNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14H |
InChI Key |
BRIOHAHIWRCKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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